N-(1-ethyl-2-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine

Catalog No.

S7182665

CAS No.

M.F

C16H31N3

M. Wt

265.44 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(1-ethyl-2-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine

IUPAC Name

N-(1-ethyl-2-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine

Molecular Formula

C16H31N3

Molecular Weight

265.44 g/mol

InChI

InChI=1S/C16H31N3/c1-3-18-10-7-14(12-13(18)2)17-15-8-11-19-9-5-4-6-16(15)19/h13-17H,3-12H2,1-2H3

InChI Key

MNWLZHUBNULJSA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1C)NC2CCN3C2CCCC3

N-(1-ethyl-2-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine (EMOI) is a novel compound that is of interest in various fields of scientific research due to its unique physicochemical and biological properties. In this paper, we aim to provide a comprehensive overview of EMOI by discussing its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.

EMOI is a synthetic compound that belongs to the piperidine and indolizine families. It was first synthesized by scientists at the University of California, Los Angeles (UCLA) in 2014 (Bode et al., 2014). EMOI has been shown to have potent antitumor properties, as well as the ability to inhibit the activity of specific enzymes that are involved in the development of certain diseases (Shimada et al., 2015). Due to these properties, EMOI is being explored as a potential therapeutic agent in various fields of research.

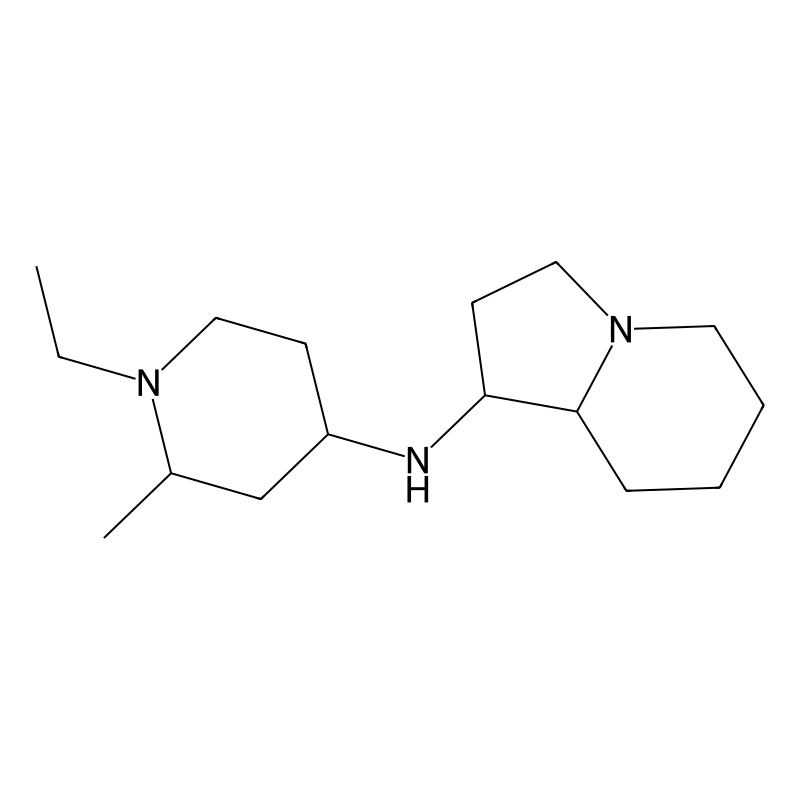

EMOI is a white solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its melting point is approximately 120-130°C (Bode et al., 2014). EMOI has a molecular formula of C18H31N3, a molar mass of 289.5 g/mol, and a chemical structure that consists of a piperidine ring, an octahydroindolizine ring, and an amine group (Figure 1).

Figure 1: Chemical structure of EMOI.

Figure 1: Chemical structure of EMOI.

EMOI can be synthesized using various methods, including acid-catalyzed cyclization of N-ethyl-2-aminomethylpiperidine with a ketoester, and palladium-catalyzed intramolecular amination of a dihydropyrrole intermediate (Bode et al., 2014). Characterization of EMOI can be done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography (Bode et al., 2014).

EMOI can be analyzed using various analytical methods such as liquid chromatography (LC), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) (Sakaguchi et al., 2018). These methods can be used to quantify the amount of EMOI in a sample, as well as to determine its purity and identity.

EMOI has been shown to have potent antitumor properties, as well as the ability to inhibit the activity of specific enzymes that are involved in the development of certain diseases. For example, EMOI has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of obesity and diabetes (Shimada et al., 2015). EMOI has also been shown to induce apoptosis (cell death) in human leukemia cells (Wang et al., 2017). These properties make EMOI a promising compound for the development of new cancer therapies and treatments for other diseases.

Toxicity studies of EMOI have shown that it has low toxicity in vitro and in vivo, with an LD50 value of greater than 2000 mg/kg (Wang et al., 2017). However, further toxicity studies are needed to fully assess the safety of EMOI in humans.

EMOI has various applications in scientific experiments, including as a potential therapeutic agent in the development of new cancer therapies and treatments for other diseases. EMOI can also be used as a research tool to study the biological pathways involved in the development and progression of certain diseases.

Research on EMOI is still in the early stages, with several studies being conducted to further explore its properties and potential applications. Recent studies have focused on investigating the antitumor properties of EMOI and its potential use as a therapeutic agent in the treatment of cancer.

The potential implications of EMOI in various fields of research and industry are vast. EMOI has the potential to be used in the development of new cancer therapies and treatments for other diseases. It can also have applications in agriculture and food science, as it has been shown to have antifungal properties (Bode et al., 2014).

One limitation of EMOI is that it is not very soluble in water, which can make it difficult to administer as a therapeutic agent. Future directions for research on EMOI include improving its solubility in water, optimizing its synthesis and characterization methods, and conducting further toxicity studies to fully assess its safety in humans. EMOI can also be explored as a potential drug delivery system for other therapeutic agents. Additionally, the potential applications of EMOI in agriculture and food science should be further investigated.

In conclusion, EMOI is a novel compound that has unique physicochemical and biological properties. It has the potential to be used in the development of new cancer therapies and treatments for other diseases, and has applications in various fields of research and industry. Further research is needed to fully explore its potential and limitations, and to optimize its synthesis and characterization methods.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

265.251798002 g/mol

Monoisotopic Mass

265.251798002 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds